molecular formula C6H3Cl2I B1295236 1,4-Dichloro-2-iodobenzene CAS No. 29682-41-5

1,4-Dichloro-2-iodobenzene

Cat. No. B1295236
CAS RN: 29682-41-5
M. Wt: 272.89 g/mol
InChI Key: SBHVNORGKIPGCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related dihalogenated benzene derivatives often involves halogenation reactions or the use of Grignard reagents. For instance, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was achieved by treating a chloromercurio compound with methylmagnesium chloride, suggesting that similar methods could potentially be applied to synthesize 1,4-dichloro-2-iodobenzene derivatives . Additionally, the synthesis of 1,4-diiodo-2,5-di-tert-butylbenzene derivatives has been performed using sequential reactions with Grignard reagents and elemental iodine . These methods indicate that halogen exchange reactions and the use of organometallic reagents are common in the synthesis of polyhalogenated benzenes.

Molecular Structure Analysis

The molecular structure of diiodobenzene derivatives has been studied using X-ray and electron diffraction techniques. For example, the crystal structures of 1,3 and 1,4-diiodobenzene were determined, revealing specific iodine atom separations and providing insights into the molecular geometry of these compounds . Such studies are crucial for understanding the electronic structure and potential reactivity of 1,4-dichloro-2-iodobenzene.

Chemical Reactions Analysis

Dihalogenated benzenes can participate in various chemical reactions, often serving as intermediates for further functionalization. For instance, a sterically crowded 1,4-diiodobenzene was used to prepare difunctional hypervalent iodine compounds, which underwent cyclization under mild conditions . This demonstrates the reactivity of diiodobenzene derivatives in forming more complex structures, which could be relevant for the chemical behavior of 1,4-dichloro-2-iodobenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihalogenated benzenes are influenced by their molecular structure and the nature of the halogen substituents. The charge-transport properties of 1,4-diiodobenzene crystals, for example, have been attributed to the heavy iodine atoms, which contribute to a high hole mobility at room temperature . This suggests that the presence of iodine in 1,4-dichloro-2-iodobenzene could similarly affect its electronic properties. Additionally, the synthesis of 1,4-dialkoxy-2,5-diiodobenzenes and their use as intermediates in advanced material synthesis highlight the importance of the substituents' electronic effects on the overall properties of the molecule .

Scientific Research Applications

Synthesis of Thioether Bond-Containing Aromatic Diamines

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,4-Dichloro-2-iodobenzene is used in the synthesis of thioether bond-containing aromatic diamines . These compounds are important in the field of organic chemistry as they can be used as building blocks for more complex molecules.
  • Results or Outcomes: The result of this application is the production of thioether bond-containing aromatic diamines . These compounds can be used in further reactions to create more complex molecules.

Preparation of 1,4-Bis (p - R -Phenylethynyl)benzenes

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,4-Dichloro-2-iodobenzene has been used in the total synthesis of 1,4-bis (p - R -phenylethynyl)benzenes . These compounds are useful in the field of organic chemistry for the synthesis of larger, more complex molecules.
  • Method of Application: The exact method of application is not specified, but it likely involves a Pd/Cu catalyzed cross-coupling reaction .
  • Results or Outcomes: The result of this application is the production of 1,4-bis (p - R -phenylethynyl)benzenes . These compounds can be used in further reactions to create more complex molecules.

Food, Drug, Pesticide or Biocidal Product Use

  • Scientific Field: Food Science, Pharmacology, Agriculture
  • Application Summary: While the exact applications are not specified, 1,4-Dichloro-2-iodobenzene may be used in the production of certain food products, drugs, pesticides, or biocidal products .
  • Results or Outcomes: The outcomes of these applications could vary widely depending on the specific product being produced .

Synthesis of N, N -diaryl- o -phenylenediamines and 4 (5)- (2-chlorophenyl)-1 H -imidazole

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,4-Dichloro-2-iodobenzene has been used in the preparation of N, N -diaryl- o -phenylenediamines and 4 (5)- (2-chlorophenyl)-1 H -imidazole . These compounds are useful in the field of organic chemistry for the synthesis of larger, more complex molecules.
  • Method of Application: The exact method of application is not specified, but it likely involves a series of chemical reactions where 1,4-Dichloro-2-iodobenzene is used as a reagent .
  • Results or Outcomes: The result of this application is the production of N, N -diaryl- o -phenylenediamines and 4 (5)- (2-chlorophenyl)-1 H -imidazole . These compounds can be used in further reactions to create more complex molecules.

Synthesis of 1-Chloro-2-Trimethylsilylbenzene

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,4-Dichloro-2-iodobenzene reacts with lanthanum metal in the presence of trimethylchlorosilane to yield 1-chloro-2-trimethylsilylbenzene . This compound is useful in the field of organic chemistry for the synthesis of larger, more complex molecules.
  • Method of Application: The exact method of application is not specified, but it likely involves a series of chemical reactions where 1,4-Dichloro-2-iodobenzene is used as a reagent .
  • Results or Outcomes: The result of this application is the production of 1-chloro-2-trimethylsilylbenzene . This compound can be used in further reactions to create more complex molecules.

Synthesis of 2,5-Dichloroiodobenzene

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,4-Dichloro-2-iodobenzene may be used in the synthesis of 2,5-Dichloroiodobenzene . This compound is useful in the field of organic chemistry for the synthesis of larger, more complex molecules.
  • Method of Application: The exact method of application is not specified, but it likely involves a series of chemical reactions where 1,4-Dichloro-2-iodobenzene is used as a reagent .
  • Results or Outcomes: The result of this application is the production of 2,5-Dichloroiodobenzene . This compound can be used in further reactions to create more complex molecules.

Safety And Hazards

When handling 1,4-Dichloro-2-iodobenzene, it’s important to avoid contact with skin and eyes . Do not breathe in dust, fume, gas, mist, vapors, or spray . Use only outdoors or in a well-ventilated area . Keep away from heat, sparks, open flames, and hot surfaces . Do not eat, drink, or smoke when using this product . Wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1,4-dichloro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2I/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHVNORGKIPGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183840
Record name 1,4-Dichloro-2-iodobenzene
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Molecular Weight

272.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Melting point = 22 deg C; [ChemIDplus] Liquid; mp = 20-21 deg C; [Alfa Aesar MSDS]
Record name 1,4-Dichloro-2-iodobenzene
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Product Name

1,4-Dichloro-2-iodobenzene

CAS RN

29682-41-5
Record name 1,4-Dichloro-2-iodobenzene
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Record name 1,4-Dichloro-2-iodobenzene
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Record name 1,4-Dichloro-2-iodobenzene
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Record name 1,4-dichloro-2-iodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
JA Zoltewicz, JF Bunnett - Journal of the American Chemical …, 1965 - ACS Publications
Seven substituted o-deuteriochlorobenzenes, admixed in known proportions with the corresponding undeuterated chlorobenzenes, have been submitted to interrupted reaction with …
Number of citations: 34 pubs.acs.org
L Freund, H Jung, N Nießner… - Die Makromolekulare …, 1989 - Wiley Online Library
Trifluoromethyl‐, pentafluoroethyl‐ and other perfluoroalkylbenzenes (2a–d, 4 and 3) were prepared by the reaction of the corresponding aromatic halides with perfluorocarboxylic acids …
Number of citations: 15 onlinelibrary.wiley.com
ZL Zhou, SM Kher, SX Cai, ER Whittemore… - Bioorganic & medicinal …, 2003 - Elsevier
A series of novel di- and trisubstituted 1,4-dihydroquinoxaline-2,3-diones (QXs) related to licostinel (Acea 1021) was synthesized and evaluated as antagonists for the glycine site of the …
Number of citations: 40 www.sciencedirect.com
JL Musfeldt, JR Reynolds, DB Tanner… - Journal of Polymer …, 1994 - Wiley Online Library
Optical absorption and photo‐luminescence measurements were performed on a series of semiconducting polymers, based upon phenylene linkages, that have discrete emitter units. …
Number of citations: 46 onlinelibrary.wiley.com
W Mahy, M Patel, D Steadman… - Journal of medicinal …, 2020 - ACS Publications
The Wnt family of proteins are secreted signaling proteins that play key roles in regulating cellular functions. Recently, carboxylesterase Notum was shown to act as a negative regulator …
Number of citations: 14 pubs.acs.org
UF Röhrig, SR Majjigapu, A Grosdidier… - Journal of medicinal …, 2012 - ACS Publications
Indoleamine 2,3-dioxygenase 1 (IDO1) is an important therapeutic target for the treatment of diseases such as cancer that involve pathological immune escape. Starting from the …
Number of citations: 173 pubs.acs.org
CG Oliva, N Jagerovic, P Goya, I Alkorta, J Elguero… - Arkivoc, 2010 - academia.edu
A series of new N1-, N2-and N3-substituted 1, 2, 3-triazole derivatives has been synthesized by cycloaddition of butyltin azide with substituted alkynes followed by a N-alkylation reaction…
Number of citations: 35 www.academia.edu
F Duprat, JL Ploix, JM Aubry, T Gaudin - Molecules, 2023 - mdpi.com
The refractive index (RI) of liquids is a key physical property of molecular compounds and materials. In addition to its ubiquitous role in physics, it is also exploited to impart specific …
Number of citations: 7 www.mdpi.com
AP Tamiz, SX Cai, ZL Zhou, PW Yuen… - Journal of medicinal …, 1999 - ACS Publications
A novel series of N-(phenylalkyl)cinnamides related to N-(4-phenylbutyl)-3,4-dihydroxy-β-cyanocinnamide (6, an EGFR-K inhibitor with high antiproliferative activity) was synthesized …
Number of citations: 63 pubs.acs.org
SL Mowbray, A Sokolowski, I Henderson, T Alling… - researchgate.net
Tuberculosis (TB) has been declared a global health emergency by the World Health Organization (WHO). It is estimated that about one third of the world’s population is currently …
Number of citations: 3 www.researchgate.net

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